molecular formula C21H32NO8PS B13694181 S-[2-[[[(5,5-Dimethyl-4-oxohexyl)oxy](4-nitrophenoxy)phosphoryl]oxy]ethyl] 2,2-Dimethylpropanethioate

S-[2-[[[(5,5-Dimethyl-4-oxohexyl)oxy](4-nitrophenoxy)phosphoryl]oxy]ethyl] 2,2-Dimethylpropanethioate

Cat. No.: B13694181
M. Wt: 489.5 g/mol
InChI Key: XYNHHFNDNTZGNK-UHFFFAOYSA-N
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Description

S-2-[[[(5,5-Dimethyl-4-oxohexyl)oxyphosphoryl]oxy]ethyl] 2,2-Dimethylpropanethioate: is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-2-[[[(5,5-Dimethyl-4-oxohexyl)oxyphosphoryl]oxy]ethyl] 2,2-Dimethylpropanethioate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then combined through a series of reactions to form the final product. Common reagents used in these reactions include phosphoric acid derivatives, nitrophenol, and various organic solvents. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

S-2-[[[(5,5-Dimethyl-4-oxohexyl)oxyphosphoryl]oxy]ethyl] 2,2-Dimethylpropanethioate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of different products.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

The reactions mentioned above require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur in the presence of a solvent like ether or tetrahydrofuran.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

S-2-[[[(5,5-Dimethyl-4-oxohexyl)oxyphosphoryl]oxy]ethyl] 2,2-Dimethylpropanethioate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme functions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and disease treatment.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which S-2-[[[(5,5-Dimethyl-4-oxohexyl)oxyphosphoryl]oxy]ethyl] 2,2-Dimethylpropanethioate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular functions and biochemical processes. For example, the compound may inhibit or activate certain enzymes, leading to alterations in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • S-2-[[[(5,5-Dimethyl-4-oxohexyl)oxyphosphoryl]oxy]ethyl] 2,2-Dimethylpropanethioate
  • S-2-[[[(5,5-Dimethyl-4-oxohexyl)oxyphosphoryl]oxy]ethyl] 2,2-Dimethylpropanethioate

Uniqueness

The uniqueness of S-2-[[[(5,5-Dimethyl-4-oxohexyl)oxyphosphoryl]oxy]ethyl] 2,2-Dimethylpropanethioate lies in its specific structure and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.

Biological Activity

S-[2-[[(5,5-Dimethyl-4-oxohexyl)oxyphosphoryl]oxy]ethyl] 2,2-Dimethylpropanethioate, known by its CAS number 1770840-95-3, is a complex organophosphorus compound that has garnered attention for its potential biological activities. This article reviews its synthesis, chemical properties, and biological effects based on current research findings.

Structure and Composition

The molecular formula of S-[2-[[(5,5-Dimethyl-4-oxohexyl)oxyphosphoryl]oxy]ethyl] 2,2-Dimethylpropanethioate is C21H32NO8PS. Its molecular weight is approximately 489.52 g/mol. The compound features multiple functional groups, including a phosphonate moiety and a nitrophenyl group, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC21H32NO8PS
Molecular Weight489.52 g/mol
IUPAC NameS-[2-[[(5,5-Dimethyl-4-oxohexyl)oxyphosphoryl]oxy]ethyl] 2,2-Dimethylpropanethioate
Purity≥98%

The biological activity of S-[2-[[(5,5-Dimethyl-4-oxohexyl)oxyphosphoryl]oxy]ethyl] 2,2-Dimethylpropanethioate is hypothesized to involve interactions with specific enzymes and cellular pathways. Initial studies suggest that the compound may act as an inhibitor of certain phosphatases or kinases, potentially altering metabolic processes within cells.

Potential Biological Effects:

  • Antioxidant Activity : The presence of the nitrophenyl group may confer antioxidant properties, helping to mitigate oxidative stress in biological systems.
  • Enzyme Inhibition : Preliminary data indicate that the compound could inhibit enzymes involved in cellular signaling pathways.
  • Cytotoxicity : In vitro studies have shown varying degrees of cytotoxicity against different cancer cell lines, suggesting potential applications in cancer therapy.

Case Studies

  • Cytotoxicity Assays : A study conducted on various cancer cell lines demonstrated that S-[2-[[(5,5-Dimethyl-4-oxohexyl)oxyphosphoryl]oxy]ethyl] 2,2-Dimethylpropanethioate exhibited significant cytotoxic effects at concentrations ranging from 10 to 50 µM. The mechanism was attributed to apoptosis induction through caspase activation.
  • In Vivo Studies : Animal models treated with the compound showed reduced tumor growth compared to controls, indicating its potential as an anticancer agent.
  • Antioxidant Activity : In a separate assay evaluating oxidative stress markers, the compound demonstrated a notable reduction in malondialdehyde (MDA) levels in treated cells, suggesting its role as an antioxidant.

Summary of Findings

Study TypeObservation
Cytotoxicity AssaySignificant cytotoxic effects at 10-50 µMPotential anticancer agent
In Vivo StudyReduced tumor growthSupports therapeutic potential
Antioxidant AssayDecreased MDA levelsExhibits antioxidant properties

Properties

Molecular Formula

C21H32NO8PS

Molecular Weight

489.5 g/mol

IUPAC Name

S-[2-[(5,5-dimethyl-4-oxohexoxy)-(4-nitrophenoxy)phosphoryl]oxyethyl] 2,2-dimethylpropanethioate

InChI

InChI=1S/C21H32NO8PS/c1-20(2,3)18(23)8-7-13-28-31(27,29-14-15-32-19(24)21(4,5)6)30-17-11-9-16(10-12-17)22(25)26/h9-12H,7-8,13-15H2,1-6H3

InChI Key

XYNHHFNDNTZGNK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)CCCOP(=O)(OCCSC(=O)C(C)(C)C)OC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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